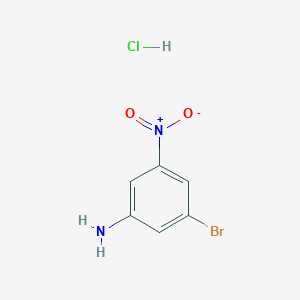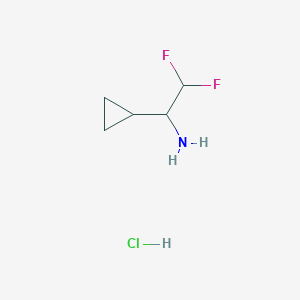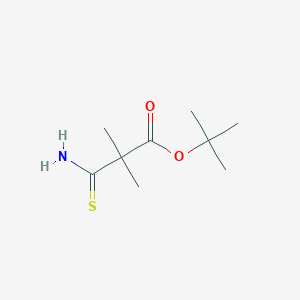
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is a chemical compound with the molecular formula C9H17NO2S . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-carbamothioyl-2,2-dimethylacetate is represented by the formula C9H17NO2S . This indicates that the compound contains nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity
Research has extensively documented the environmental presence and potential toxic effects of synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl derivatives. These compounds are found in various environmental matrices and have been linked to hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating the environmental behaviors of novel high molecular weight SPAs and their toxicity effects (Liu & Mabury, 2020).
Biodegradation and Environmental Fate
Several studies focus on the biodegradation and environmental fate of compounds like MTBE, illustrating microbial capabilities to decompose such substances under specific conditions. The effectiveness of biodegradation processes highlights the potential for bioaugmentation and biostimulation strategies in the remediation of contaminated sites (Fiorenza & Rifai, 2003; Davis & Erickson, 2004).
Catalysis and Synthesis
Research into catalytic processes, including non-enzymatic kinetic resolution, has advanced, providing high enantioselectivity and yield for both products and recovered starting materials. These studies underscore the importance of developing chiral catalysts for asymmetric reactions, relevant to compounds with tert-butyl groups (Pellissier, 2011).
Health and Environmental Risk Assessments
Comprehensive reviews and reassessments of compounds like MTBE regarding their cancer potency and modes of action (MOA) have been conducted. These assessments generally support the view that such compounds, under typical exposure conditions, do not pose significant cancer risks to humans, highlighting the importance of considering MOAs and toxicokinetic data in risk evaluations (Bogen & Heilman, 2015).
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(4,5)6(10)13/h1-5H3,(H2,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZRIIYWBBDXAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-carbamothioyl-2,2-dimethylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

propylamine](/img/structure/B1381508.png)

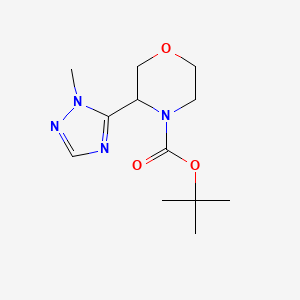
![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)
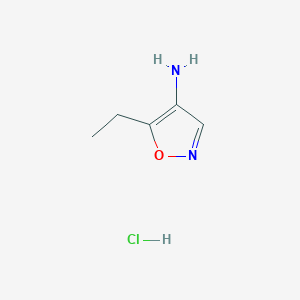


![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate](/img/structure/B1381518.png)
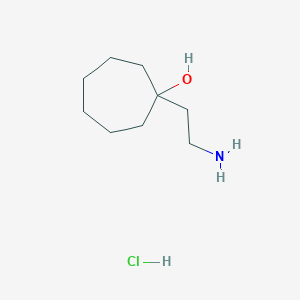
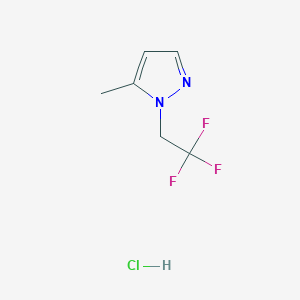
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
